N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with high dilution techniques to ensure the formation of the desired macrocyclic or polycyclic structures. For instance, the synthesis of tetramethyl tricyclo-octane derivatives is achieved from known precursors through alternative syntheses . Similarly, the synthesis of cyclen involves a three-step process starting from bis-imidazoline and 1,2-dibromoethane, yielding the product in a 65% overall yield . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. For example, the structure of a nickel complex with a macrobicyclic ligand was determined using X-ray diffraction, revealing a pseudooctahedral geometry . Similarly, the crystal and molecular structure of N,N,N',N'-tetra(2-nitrilethyl) ethane-1,2-diamine was determined by X-ray single crystal diffraction . These techniques would likely be applicable in analyzing the molecular structure of "N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide."
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their use as catalysts in various organic transformations. For instance, tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium salts have been used as dual-functional catalysts for the synthesis of 1-thioamidoalkyl-2-naphthols and pyrido[2,3-d:6,5-d']dipyrimidines . These examples suggest that the compound of interest may also exhibit catalytic properties in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by a range of techniques. For example, the swelling behavior of a monomeric amine in sodium montmorillonite was studied, showing its effectiveness as a swelling inhibitor . The physicochemical properties of tetramethylethylenediamine-based ionic liquids were measured, revealing high thermal stability and potential as green fuels . These studies provide insights into the potential properties of "N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide," such as thermal stability and application in material science.
Scientific Research Applications
Swelling Inhibitor for Sodium Montmorillonite
N1,N2-ditetradecy-N1, N1, N2, N2-tetrakis (2-hydroxyethyl) ethane-1,2-diaminium bromide, a compound similar to N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, has been used as a sodium montmorillonite swelling inhibitor. This compound showed effective inhibition of sodium montmorillonite swelling, indicating potential applications in enhancing wellbore stability due to its ability to expel water molecules from the interlayer of sodium montmorillonite (Du et al., 2018).
Corrosion Inhibition
Various ionic liquid-based cationic surfactants, including those structurally related to N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, have been explored as corrosion inhibitors. These compounds have been found to be effective in inhibiting the corrosion of metals such as carbon steel and copper in acidic environments, suggesting their potential in corrosion protection applications (Hegazy et al., 2015).
Catalytic Activity in Chemical Reactions
Certain derivatives of N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide have been utilized as catalysts in various chemical reactions. For instance, N1,N1,N2,N2-tetramethyl-N1,N2-bis(sulfo)ethane-1,2-diaminium chloride ([TMBSED][Cl]2), an acidic ionic liquid, has been used to catalyze multicomponent reactions, indicating its utility in facilitating complex chemical syntheses (Zare et al., 2017).
Fluorescence Detection and Discrimination of DNA
A water-soluble cationic conjugated oligopyrene derivative structurally related to N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide demonstrated rapid fluorescence quenching upon interaction with DNA. This property suggests potential applications in the detection and discrimination of different forms of DNA in aqueous media (Chen & Shi, 2009).
Inhibition of Hydrophobization in Surfactant–Polymer Flooding
In surfactant–polymer flooding, compounds similar to N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide have been used to inhibit the hydrophobization of sandstones. This is significant for enhancing the efficiency of enhanced oil recovery processes (Cui et al., 2016).
Safety And Hazards
Future Directions
The compound’s role as a bidentate ligand in the synthesis of CsPbBr3 nanocrystals suggests potential applications in the field of optoelectronic devices . Its ability to enhance the stability and photoluminescence quantum yield of the nanocrystals could make it a promising ligand for the preparation of perovskite nanocrystals with higher optical performance .
properties
IUPAC Name |
dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQVDIWFDTGMO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H66Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939856 | |
Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide | |
CAS RN |
18464-23-8 | |
Record name | N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.